

# 2-Phenylthiophenes as atypical Protein Kinase C (aPKC) Inhibitors

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## Compound of Interest

Compound Name: 3-Nitro-2-phenylthiophene

Cat. No.: B183099

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Substituted 2-phenylthiophenes have emerged as potent and selective inhibitors of atypical protein kinase C (aPKC) isoforms, which are implicated in inflammatory responses and vascular permeability.<sup>[1]</sup> Structure-activity relationship studies have revealed key structural features necessary for their inhibitory activity.

## Quantitative Data Summary: aPKC Inhibition

Compound ID	R <sup>2</sup>	R <sup>3</sup>	R <sup>4</sup>	aPKCζ % Inhibition @ 30μM	EC <sub>50</sub> (μM) in NFκB assay	EC <sub>50</sub> (μM) in Permeability Assay
1	NH <sub>2</sub>	CO <sub>2</sub> Et	H	100	0.08	0.09
6	NH <sub>2</sub>	CO <sub>2</sub> Pr	H	100	0.03	0.04
7	NH <sub>2</sub>	CO <sub>2</sub> Me	H	95	ND	ND
19	NH <sub>2</sub>	CONH <sub>2</sub>	H	20	ND	ND
32	NH <sub>2</sub>	CO <sub>2</sub> Et	4-OMe	98	0.02	0.03
33	NH <sub>2</sub>	CO <sub>2</sub> Et	4-F	92	0.15	0.2
34	NH <sub>2</sub>	CO <sub>2</sub> Et	4-CF <sub>3</sub>	45	>10	>10
100	NH <sub>2</sub>	CO <sub>2</sub> Et	H (Pyrazole core)	30	ND	ND
101	NH <sub>2</sub>	CO <sub>2</sub> Et	H (Isoxazole core)	22	ND	ND

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013.[\[1\]](#) ND: Not Determined

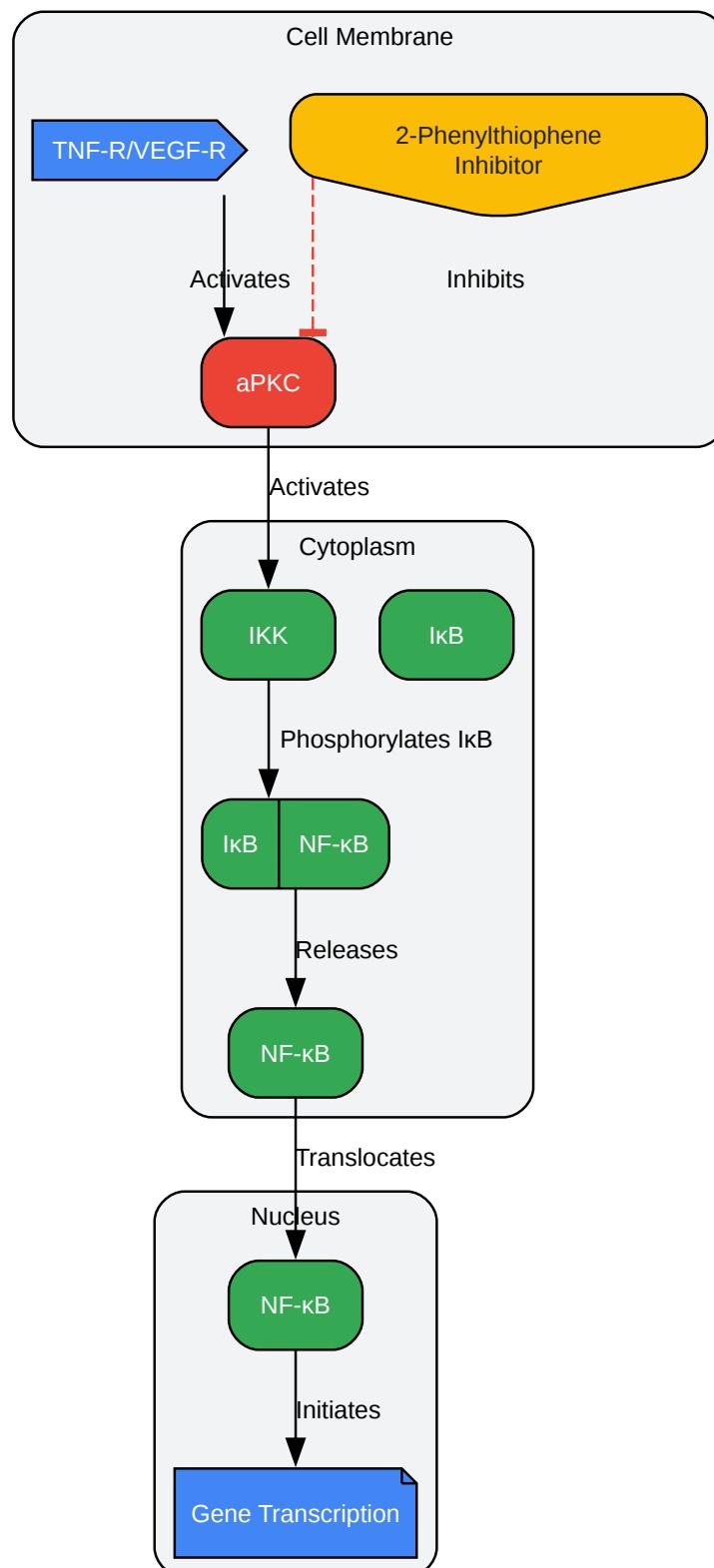
#### SAR Insights:

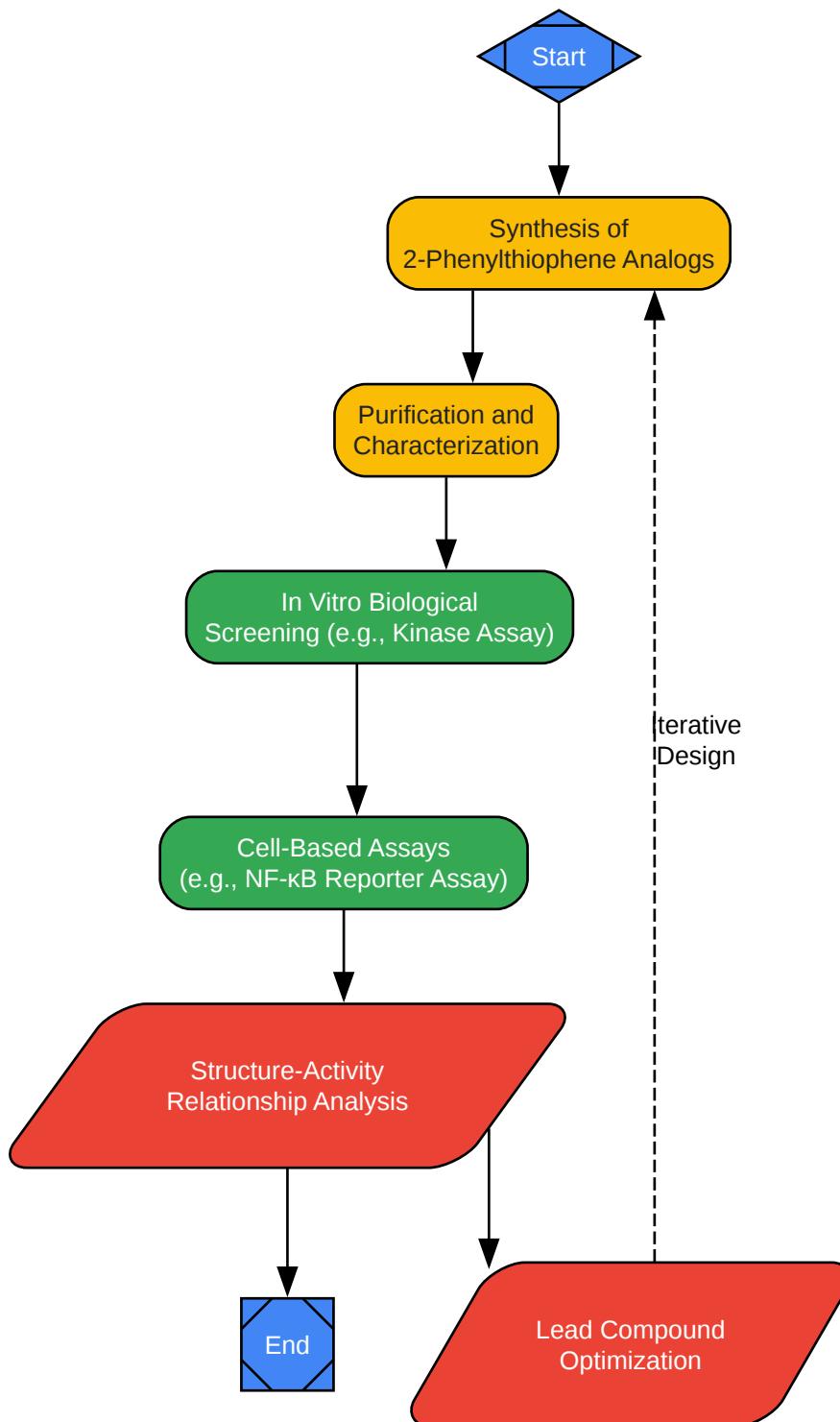
- An amino group at the R<sup>2</sup> position is crucial for activity.
- Ester modifications at the C-3 position (R<sup>3</sup>) show that bulkier groups like ethyl and propyl are well-tolerated and can enhance potency.
- Electron-donating substituents on the C-4 phenyl ring (R<sup>4</sup>) significantly improve inhibitory activity, with a 4-methoxy group providing the most potent analogue (Compound 32).
- Replacement of the thiophene core with more electron-deficient heterocycles like pyrazole or isoxazole leads to a dramatic loss of activity, highlighting the importance of the electron-rich

thiophene ring for kinase inhibition.[\[1\]](#)

## Signaling Pathway Modulated by 2-Phenylthiophene aPKC Inhibitors

These inhibitors have been shown to modulate the NF- $\kappa$ B and VEGF-induced vascular permeability signaling pathways. Atypical PKCs are known to be key regulators of NF- $\kappa$ B activation.





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## References

- 1. pure.psu.edu [pure.psu.edu]
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